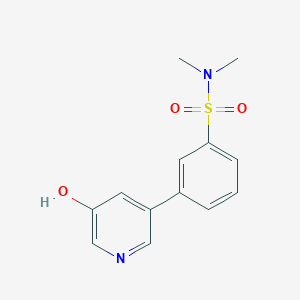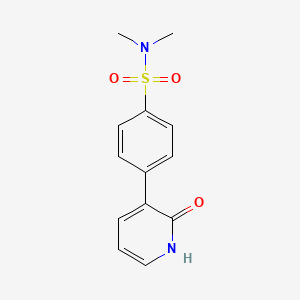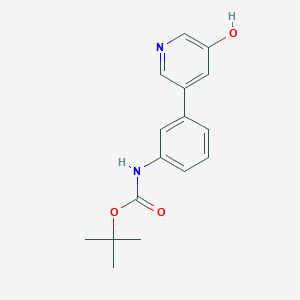![molecular formula C17H18N2O2 B6368994 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% CAS No. 1111115-69-5](/img/structure/B6368994.png)
2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine (2H-5-4-PCP) is a heterocyclic compound that has been studied for its potential applications in a variety of fields, including chemistry, pharmacology, and biochemistry. 2H-5-4-PCP is a derivative of piperidine and has a molecular formula of C12H15NO2. It is a colorless solid with a molar mass of 211.25 g/mol.
Mechanism of Action
2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has been studied for its potential mechanism of action. It has been hypothesized that 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. It is thought that 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% may inhibit the activity of COX-2 by binding to the active site of the enzyme and preventing the formation of pro-inflammatory molecules.
Biochemical and Physiological Effects
2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has been studied for its potential biochemical and physiological effects. It has been hypothesized that 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% may have anti-inflammatory and analgesic properties. In addition, it has been suggested that 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% may have anti-cancer and anti-microbial properties.
Advantages and Limitations for Lab Experiments
2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has several advantages and limitations when used in laboratory experiments. One of the advantages of 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% is that it is a relatively stable compound and can be stored for extended periods of time. Another advantage is that it is relatively easy to synthesize in the laboratory. One of the limitations of 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% is that it is not commercially available, which can make it difficult to obtain for laboratory experiments.
Future Directions
There are several potential future directions for research on 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%. One potential direction is to further investigate its potential anti-inflammatory and analgesic properties. Another potential direction is to investigate its potential anti-cancer and anti-microbial properties. Additionally, further research could be conducted to explore its potential applications in chemistry and pharmacology. Finally, further research could be conducted to investigate its potential mechanism of action.
Synthesis Methods
2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% can be synthesized in a two-step process. The first step involves the reaction of piperidine-1-carbonyl chloride with 2-hydroxy-5-pyridyl chloride in an aqueous medium. This reaction yields the intermediate 2-chloro-5-[4-(piperidine-1-carbonyl)phenyl]pyridine. The second step involves the reaction of the intermediate with sodium hydroxide in aqueous medium, which yields 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%.
Scientific Research Applications
2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has been studied for its potential applications in various fields, including chemistry, pharmacology, and biochemistry. In chemistry, 2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has been studied as a potential catalyst for organic reactions. In pharmacology, it has been studied for its potential use as an anti-inflammatory agent. In biochemistry, it has been studied for its potential use as a reagent for the detection of proteins.
properties
IUPAC Name |
5-[4-(piperidine-1-carbonyl)phenyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-9-8-15(12-18-16)13-4-6-14(7-5-13)17(21)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZCBAKUDARPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683242 |
Source


|
| Record name | 5-[4-(Piperidine-1-carbonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111115-69-5 |
Source


|
| Record name | 5-[4-(Piperidine-1-carbonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368958.png)
![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)

![2-Hydroxy-6-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368971.png)


![2-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368986.png)
